4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol
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Overview
Description
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is an organic compound characterized by the presence of an ethoxyethoxy group, a propan-2-yl group, and a benzenethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol typically involves the reaction of 4-hydroxybenzenethiol with 2-ethoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide in ethanol, followed by refluxing for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The ethoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted benzenethiol derivatives.
Scientific Research Applications
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A glycol ether with similar ethoxyethoxy functionality.
2-Ethoxyethanol: Another glycol ether with a simpler structure.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: A compound with extended ethoxyethoxy chains.
Uniqueness
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is unique due to the presence of both a thiol group and an ethoxyethoxy group on a benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Properties
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-7-8-15-13-6-5-11(16)9-12(13)10(2)3/h5-6,9-10,16H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUMGWHNBRYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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